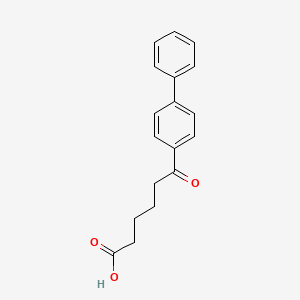

6-(4-biphenyl)-6-oxohexanoic acid

Description

6-Oxohexanoic acid derivatives are a class of organic compounds characterized by a six-carbon aliphatic chain terminating in a ketone and a carboxylic acid group. The structural diversity of these compounds arises from substitutions on the aromatic or heterocyclic moieties attached to the carbonyl group. These modifications significantly influence their chemical reactivity, physical properties, and biological activities. For instance, substitutions such as hydroxyl, methoxy, or alkyl groups on phenyl rings can enhance solubility, alter metabolic pathways, or confer bioactivity . Below, we compare structurally analogous compounds to elucidate structure-activity relationships (SARs) and industrial relevance.

Properties

IUPAC Name |

6-oxo-6-(4-phenylphenyl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c19-17(8-4-5-9-18(20)21)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-3,6-7,10-13H,4-5,8-9H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUVUUGURDBVII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30575211 | |

| Record name | 6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5366-53-0 | |

| Record name | 6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-([1,1’-Biphenyl]-4-yl)-6-oxohexanoic acid typically involves the coupling of a biphenyl derivative with a hexanoic acid derivative. One common method is the Friedel-Crafts acylation reaction, where a biphenyl compound reacts with a hexanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production of 6-([1,1’-Biphenyl]-4-yl)-6-oxohexanoic acid may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production. The use of automated reactors and real-time monitoring systems can further enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

6-([1,1’-Biphenyl]-4-yl)-6-oxohexanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbox

Biological Activity

6-(4-biphenyl)-6-oxohexanoic acid, also known as 4-biphenylyl-6-oxohexanoic acid, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a biphenyl group attached to a six-carbon chain terminating in a carboxylic acid group. This structure allows for various interactions, such as pi-pi stacking and hydrogen bonding , which are critical for its biological activity.

| Property | Description |

|---|---|

| Molecular Formula | C_{16}H_{16}O_{3} |

| Molecular Weight | 256.29 g/mol |

| Functional Groups | Carboxylic acid (–COOH), ketone (C=O) |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The carboxylic acid group can engage in hydrogen bonding with proteins and nucleic acids, while the biphenyl moiety may facilitate hydrophobic interactions. These interactions can influence enzyme activity, receptor binding, and signal transduction pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) observed range from 1 to 8 µM against various strains, including antibiotic-resistant variants.

Cytotoxicity

The compound's cytotoxic effects have been evaluated on several normal and transformed cell lines. The results suggest that while it possesses cytotoxic properties, these effects are generally low at concentrations within the MIC range. This selective toxicity could make it a candidate for further development in therapeutic applications.

Case Studies

- Antibacterial Efficacy : A study published in Bioorganic & Medicinal Chemistry demonstrated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Time-killing experiments revealed rapid bacteriolysis within minutes for E. coli, while S. aureus showed slower permeabilization of the cytoplasmic membrane .

- Mechanism Exploration : Another investigation focused on the interaction of this compound with bacterial membranes, elucidating its mechanism of action through membrane disruption and subsequent cell death.

Research Findings

Recent research highlights the following key findings regarding the biological activity of this compound:

- Ligand Properties : The compound has been studied for its potential as a ligand in metal complexes due to its ability to form stable coordination bonds.

- Hydrophobicity and Toxicity Correlation : Studies suggest that the hydrophobic nature of the biphenyl group contributes to its antibacterial activity while maintaining low toxicity to human cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key derivatives of 6-oxohexanoic acid, their synthesis routes, biological activities, and applications:

Structural and Functional Insights

- Aromatic Substitutions: Hydroxyl and methoxy groups (e.g., Compound 2) enhance polarity and bioavailability, correlating with cytotoxic activity .

Heterocyclic Modifications :

Spectroscopic Data :

- IR and NMR spectra (e.g., ) confirm ketone (1719 cm⁻¹) and aromatic proton environments (δ 7.2–7.8 ppm).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.